Tri-tert-butylphosphonium Tetraphenylborate

Description

The exact mass of the compound Tri-tert-butylphosphonium Tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-tert-butylphosphonium Tetraphenylborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butylphosphonium Tetraphenylborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraphenylboranuide;tritert-butylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWISVPBFGJWCBS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630928 | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131322-08-2 | |

| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tri-tert-butylphosphonium Tetraphenylborate

This guide provides a comprehensive overview of the properties, synthesis, and applications of tri-tert-butylphosphonium tetraphenylborate, tailored for researchers, scientists, and professionals in drug development.

Introduction

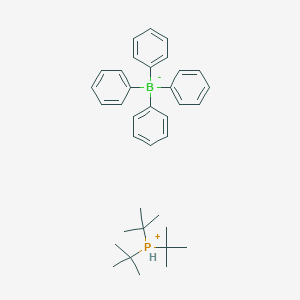

Tri-tert-butylphosphonium tetraphenylborate, with the CAS number 131322-08-2, is a quaternary phosphonium salt.[1][2] It is comprised of a sterically bulky tri-tert-butylphosphonium cation and a large, weakly coordinating tetraphenylborate anion.[2] This unique combination of a bulky cation and a non-coordinating anion imparts specific properties to the salt, making it a subject of interest in specialized chemical applications. While not as extensively documented as its tetrafluoroborate counterpart, this guide synthesizes the available technical information to provide a thorough understanding of its characteristics and utility. This compound is noted for its application as a phase transfer catalyst in various pharmaceutical syntheses.[1]

Chemical and Physical Properties

Tri-tert-butylphosphonium tetraphenylborate is a white to almost white crystalline powder.[3] Its structure combines the steric hindrance of the tri-tert-butylphosphine precursor with the stability and solubility in organic solvents conferred by the tetraphenylborate anion.[2]

Core Structural Features and Their Implications

The properties of this salt are a direct consequence of its ionic components:

-

Tri-tert-butylphosphonium Cation ([(CH₃)₃C]₃PH⁺): The cation is characterized by three bulky tert-butyl groups attached to a phosphorus atom. This steric bulk is a critical feature, influencing the salt's reactivity and interaction with other chemical species. It plays a significant role in creating a lipophilic cation that can effectively shuttle the anionic partner between aqueous and organic phases in phase transfer catalysis.

-

Tetraphenylborate Anion ([B(C₆H₅)₄]⁻): The tetraphenylborate anion is large, and the negative charge is delocalized over the four phenyl rings. This delocalization results in a weakly coordinating anion, which means it does not readily form tight ion pairs with the cation. This "free" nature of the cation is crucial for its catalytic activity.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 131322-08-2 | [1][3][4] |

| Molecular Formula | C₃₆H₄₈BP | [5] |

| Molecular Weight | 522.56 g/mol | [5] |

| Appearance | White to almost white powder to crystal | [3] |

| Purity | Typically >98.0% | [3] |

| Storage | Store under an inert gas, in a cool, dark place (<15°C recommended) | [3] |

| Sensitivity | Air sensitive | [3] |

Synthesis of Tri-tert-butylphosphonium Tetraphenylborate

While specific, detailed laboratory procedures for the synthesis of tri-tert-butylphosphonium tetraphenylborate are not extensively published in peer-reviewed journals, a general approach can be inferred from the synthesis of similar phosphonium salts. The synthesis typically involves two key steps: the formation of the tri-tert-butylphosphonium cation followed by anion exchange.

A plausible synthetic route is the reaction of the highly air-sensitive tri-tert-butylphosphine with a suitable acid to form the phosphonium cation, followed by a salt metathesis reaction with a source of the tetraphenylborate anion, such as sodium tetraphenylborate.

Applications in Organic Synthesis

The primary application of tri-tert-butylphosphonium tetraphenylborate is as a phase transfer catalyst (PTC) .[1] This catalytic role is crucial in reactions where the reactants are present in immiscible phases, such as an aqueous and an organic phase.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of tri-tert-butylphosphonium tetraphenylborate in a typical phase transfer reaction can be visualized as follows:

Caption: Generalized workflow of phase transfer catalysis.

In this cycle, the bulky, lipophilic tri-tert-butylphosphonium cation pairs with the reactant anion from the aqueous phase. This ion pair has sufficient organic character to be soluble in the organic phase, where the reactant anion can then react with the organic substrate.

The choice of the tetraphenylborate as the counter-ion is strategic. Its large size and charge delocalization lead to a "soft" anion that does not bind tightly to the "soft" phosphonium cation. This facilitates the exchange with the reactant anion in the aqueous phase, a critical step for the catalytic turnover.

Safety and Handling

Tri-tert-butylphosphonium tetraphenylborate is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Therefore, stringent safety precautions are necessary during its handling and use.

GHS Hazard Information

-

Pictograms:

-

(Acute Toxicity)

-

-

Signal Word: Danger[3]

-

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/ protective clothing.[3]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3]

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: The compound is air-sensitive and should be stored under an inert atmosphere, such as argon.[3][5] It is recommended to store it in a cool, dark place.[3]

Conclusion

Tri-tert-butylphosphonium tetraphenylborate is a specialized phosphonium salt with valuable applications as a phase transfer catalyst. Its efficacy stems from the synergistic properties of its bulky, lipophilic cation and its large, non-coordinating anion. While it is less commonly cited in the literature than other phosphonium salts, its commercial availability underscores its importance in specific synthetic applications, particularly within the pharmaceutical industry. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. Further research into its catalytic activity and physical properties would be beneficial to fully elucidate its potential in organic synthesis.

References

-

Tri-tert-butylphosphonium Tetrafluoroborate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tri-tert-butylphosphine tetrafluoroborate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1. (n.d.). Shaoxing Shangyu Jixiang Chemical Co., Ltd. Retrieved January 14, 2026, from [Link]

-

Trioxatrianguleniums (TOTA+) as a Robust Carbon-based Lewis Acid in Frustrated Lewis Pair Chemistry - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]

-

Convenient Preparation of Tri-tert-butylphosphonium Tetrafluoroborate. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tri-tert-butylphosphonium Tetraphenylborate, min 98%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]

-

Tri-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

- Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate. (2021). Google Patents.

-

Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. Retrieved January 14, 2026, from [Link]

Sources

- 1. Tri-tert-butylphosphonium tetraphenylborate (131322-08-2) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 131322-08-2: Borate(1-), tetraphenyl-, hydrogen, compd… [cymitquimica.com]

- 3. Tri-tert-butylphosphonium Tetraphenylborate | 131322-08-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. cphi-online.com [cphi-online.com]

- 5. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Tri-tert-butylphosphonium Tetraphenylborate: Properties, Synthesis, and Applications in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tri-tert-butylphosphonium tetraphenylborate, a compound of significant interest in the field of organic synthesis and catalysis. We will delve into its fundamental properties, synthesis, and key applications, with a focus on the mechanistic insights and practical considerations crucial for laboratory and industrial settings.

Core Compound Identification

Tri-tert-butylphosphonium tetraphenylborate is a quaternary phosphonium salt. The sterically hindered tri-tert-butylphosphonium cation, when released as the free phosphine, serves as a highly effective electron-rich and bulky ligand for various transition metal-catalyzed cross-coupling reactions. The tetraphenylborate anion is a large, non-coordinating anion that contributes to the salt's stability and solubility in organic solvents.

| Property | Value | Source(s) |

| CAS Number | 131322-08-2 | [1] |

| Molecular Formula | C₃₆H₄₈BP | [1] |

| Molecular Weight | 522.56 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically >98% | |

| Storage | Store under an inert atmosphere at room temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of tri-tert-butylphosphonium tetraphenylborate is a two-step process that begins with the formation of the tri-tert-butylphosphine, followed by a salt metathesis reaction.

Step 1: Synthesis of Tri-tert-butylphosphine

The formation of tri-tert-butylphosphine is challenging due to the significant steric hindrance of the tert-butyl groups. A common and effective method involves the use of a Grignard reagent.

Reaction: PCl₃ + 3 t-BuMgCl → P(t-Bu)₃ + 3 MgCl₂

This reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the highly air-sensitive phosphine product. The slow addition of the Grignard reagent to phosphorus trichloride at low temperatures is crucial to control the exothermic reaction and prevent the formation of byproducts.

Step 2: Formation of the Tetraphenylborate Salt

Once the tri-tert-butylphosphine is synthesized and purified, it is protonated with a suitable acid and then subjected to a salt metathesis reaction with a tetraphenylborate salt, typically sodium tetraphenylborate.

Reaction: P(t-Bu)₃ + H⁺ → [HP(t-Bu)₃]⁺ [HP(t-Bu)₃]⁺ + NaBPh₄ → [HP(t-Bu)₃][BPh₄] + Na⁺

The phosphine is first protonated by an acid like tetrafluoroboric acid (HBF₄) to form the phosphonium cation. The resulting phosphonium salt is then treated with sodium tetraphenylborate. The desired tri-tert-butylphosphonium tetraphenylborate precipitates from the solution due to its lower solubility, allowing for its isolation.

The Critical Role in Catalysis: A Gateway to a Powerful Ligand

Tri-tert-butylphosphonium tetraphenylborate's primary value lies in its role as a stable, air-tolerant precursor to the highly reactive tri-tert-butylphosphine ligand. The free phosphine is pyrophoric and difficult to handle, whereas the phosphonium salt is a solid that can be weighed and handled in the air. In the presence of a base, the salt is deprotonated in situ to generate the active ligand.

Mechanism of Activation

Caption: In-situ generation of the active phosphine ligand.

The bulky and electron-donating nature of the tri-tert-butylphosphine ligand is crucial for facilitating challenging cross-coupling reactions. The large cone angle of the ligand promotes the formation of monoligated palladium complexes, which are often the most active catalytic species. Its strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the oxidative addition step, often the rate-limiting step in catalytic cycles.

Applications in Drug Development and Organic Synthesis

The catalytic systems generated from tri-tert-butylphosphonium tetraphenylborate are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Key applications include the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. It is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Self-Validating System

The following is a generalized protocol for a Buchwald-Hartwig amination. The exact conditions should be optimized for specific substrates.

-

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Catalyst Precursor: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and tri-tert-butylphosphonium tetraphenylborate (0.04 mmol). The use of the air-stable phosphonium salt simplifies this step.

-

Solvent: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Stir the mixture at 80-110 °C. The progress of the reaction can be monitored by TLC or GC-MS. The causality for heating is to overcome the activation energy for the oxidative addition and subsequent steps.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Trustworthiness: This protocol is self-validating as the progress can be clearly monitored, and the expected product can be characterized by standard analytical techniques (NMR, MS). The use of a stable precursor for the sensitive ligand enhances reproducibility.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and a halide or triflate. It is widely used for the synthesis of biaryls, a common motif in pharmaceuticals.

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

The principles of catalyst activation and the role of the bulky, electron-rich phosphine ligand are similar to those in the Buchwald-Hartwig amination, making tri-tert-butylphosphonium tetraphenylborate an excellent precursor for this transformation as well.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care. While tri-tert-butylphosphonium tetraphenylborate is significantly more stable than its free phosphine counterpart, it is still a chemical that requires proper handling.

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. Wash thoroughly after handling.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

Tri-tert-butylphosphonium tetraphenylborate is a valuable reagent for researchers and drug development professionals. Its utility as a stable and easy-to-handle precursor for the powerful tri-tert-butylphosphine ligand makes it a key component in modern catalytic cross-coupling reactions. A thorough understanding of its properties, the mechanism of its activation, and its applications in key synthetic transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling is essential for its effective and safe use in the laboratory.

References

Sources

An In-depth Technical Guide to the Solubility of Tri-tert-butylphosphonium Tetraphenylborate in Organic Solvents

Introduction: The Significance of Bulky Phosphonium Salts

Tri-tert-butylphosphonium salts are precursors to tri-tert-butylphosphine, a highly effective ligand in a multitude of transition-metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and hydrogenation.[1][2] The steric bulk and strong electron-donating properties of the tri-tert-butylphosphine ligand are crucial for promoting challenging catalytic transformations.[2] The solubility of the phosphonium salt precursor is a critical parameter for its handling, purification, and application in homogeneous catalysis, dictating the choice of solvent and reaction conditions.

Tri-tert-butylphosphonium tetraphenylborate consists of a large, sterically hindered tri-tert-butylphosphonium cation and a bulky, lipophilic tetraphenylborate anion. The interplay of these two large ions largely dictates the salt's solubility profile.

Understanding the Key Factors Governing Solubility

The dissolution of an ionic compound like tri-tert-butylphosphonium tetraphenylborate in an organic solvent is governed by a complex interplay of factors. A fundamental principle is that of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[3] However, for ionic species, a more nuanced understanding is required, encompassing:

-

Solute-Solvent Interactions: For an ionic compound to dissolve, the energy released from the interaction of its ions with solvent molecules must overcome the lattice energy that holds the ions together in the solid state.[4] Polar solvents can solvate ions through dipole-ion interactions, while nonpolar solvents offer weaker van der Waals forces.

-

Molecular Size and Steric Hindrance: The large size of both the tri-tert-butylphosphonium cation and the tetraphenylborate anion presents a challenge for solvent molecules to effectively surround and solvate them.[5] This steric hindrance can limit solubility even in solvents where favorable interactions are possible.

-

Temperature: The solubility of most solids in liquids increases with temperature, as the additional thermal energy helps to break apart the crystal lattice.[4][5]

-

Ion-Pair Formation: In solution, cations and anions can exist in close contact as ion pairs, rather than being fully dissociated and surrounded by solvent molecules.[6][7] The formation of ion pairs, held together by electrostatic forces, can affect the overall solubility.[6][7]

Visualizing the Dissolution Process

The following diagram illustrates the conceptual process of an ionic salt dissolving in a polar organic solvent.

Caption: Dissolution of an ionic salt into solvated ions.

Comparative Solubility: The Tetrafluoroborate Analogue

While specific quantitative data for tri-tert-butylphosphonium tetraphenylborate is scarce, extensive information is available for its tetrafluoroborate ([t-Bu₃PH][BF₄]) counterpart. This salt is a stable, white crystalline solid.[1] Its solubility in common organic solvents is summarized in the table below and serves as a crucial baseline for our analysis.

| Solvent | Polarity | Solubility of [t-Bu₃PH][BF₄] |

| Methylene Chloride | Polar Aprotic | Soluble[8][9][10][11] |

| Chloroform | Polar Aprotic | Soluble[8][9][10][11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble[8][9][10][11] |

| Toluene | Nonpolar | Insoluble[8][9][10][11] |

| Hexane | Nonpolar | Insoluble[8][9][10][11] |

| Water | Polar Protic | Insoluble[8][9][10] |

The data clearly shows that tri-tert-butylphosphonium tetrafluoroborate is preferentially soluble in polar aprotic solvents like methylene chloride and chloroform. Its insolubility in nonpolar solvents like hexane and toluene is also evident.

Predicting the Solubility of Tri-tert-butylphosphonium Tetraphenylborate

The primary difference between our target compound and its well-documented analogue is the anion: tetraphenylborate ([BPh₄]⁻) versus tetrafluoroborate ([BF₄]⁻). The tetraphenylborate anion is significantly larger and more lipophilic (less polar) than the small, inorganic tetrafluoroborate anion. This has profound implications for the solubility of the corresponding salt.

We can predict that tri-tert-butylphosphonium tetraphenylborate will exhibit a greater affinity for less polar organic solvents compared to its tetrafluoroborate counterpart. The four phenyl groups on the boron atom will increase the van der Waals interactions with nonpolar solvent molecules.

Therefore, we can hypothesize the following solubility trends for tri-tert-butylphosphonium tetraphenylborate:

-

Increased Solubility in Moderately Polar Solvents: It is likely to be readily soluble in solvents like methylene chloride and chloroform, similar to the tetrafluoroborate salt.

-

Enhanced Solubility in Ethereal Solvents: Its solubility in solvents like THF is expected to be significantly higher than the "slightly soluble" nature of the tetrafluoroborate salt.

-

Potential for Solubility in Aromatic Solvents: Unlike the tetrafluoroborate salt, the tetraphenylborate salt may exhibit some solubility in aromatic solvents like toluene due to π-π stacking interactions between the phenyl groups of the anion and the solvent.

-

Continued Insolubility in Alkanes and Water: It is expected to remain insoluble in highly nonpolar alkanes like hexane and in the highly polar, protic environment of water.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of tri-tert-butylphosphonium tetraphenylborate, the following gravimetric method can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the solubility of tri-tert-butylphosphonium tetraphenylborate in a given organic solvent at a specific temperature.

Materials:

-

Tri-tert-butylphosphonium tetraphenylborate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass sample vials

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

To a vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of tri-tert-butylphosphonium tetraphenylborate to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (24-48 hours) to ensure that the solution is fully saturated.

-

-

Sample Collection:

-

Carefully remove the vial from the shaker/bath and allow the excess solid to settle.

-

Using a volumetric pipette or a syringe, carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant.

-

-

Filtration:

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the supernatant through the filter into a pre-weighed glass sample vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the vial. This can be achieved under a gentle stream of inert gas (e.g., nitrogen) or by placing the vial in a vacuum oven at a moderate temperature.

-

-

Mass Determination:

-

Once the solute is completely dry, weigh the vial containing the solid residue on an analytical balance.

-

-

Calculation:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

-

Conclusion

The solubility of tri-tert-butylphosphonium tetraphenylborate in organic solvents is a critical factor for its effective use in chemical synthesis and catalysis. While direct quantitative data is limited, a comprehensive understanding of its likely behavior can be derived from the known solubility of its tetrafluoroborate analogue and the fundamental principles of physical organic chemistry. The larger, more lipophilic nature of the tetraphenylborate anion suggests that this salt will exhibit enhanced solubility in moderately polar and aromatic organic solvents compared to its tetrafluoroborate counterpart. The experimental protocol detailed in this guide provides a reliable method for obtaining precise solubility data, enabling researchers to make informed decisions in their experimental designs.

References

- Vertex AI Search. (n.d.). Factors That Affect Solubility.

- Quora. (2018, March 17). On which factors solubility of ionic compounds depends?.

- Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds.

- Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- ResearchGate. (n.d.). Tri‐tert‐butylphosphonium Tetrafluoroborate | Request PDF.

- ChemicalBook. (2023, September 18). Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety.

- ChemicalBook. (n.d.). Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1.

- ChemicalBook. (n.d.). Tri-tert-butylphosphine tetrafluoroborate CAS#: 131274-22-1.

- ChemicalBook. (2025, August 13). Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1.

- ChemicalBook. (n.d.). Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate.

- Chem-Station. (2011, March 8). トリ-tert-ブチルホスホニウムテトラフルオロボラート:Tri-tert-butylphosphonium Tetrafluoroborate.

Sources

- 1. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. quora.com [quora.com]

- 5. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 6. Factors That Affect Solubility [webmis.highland.cc.il.us]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. runvmat.com [runvmat.com]

- 10. Tri-tert-butylphosphine tetrafluoroborate CAS#: 131274-22-1 [m.chemicalbook.com]

- 11. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

Thermal stability of Tri-tert-butylphosphonium Tetraphenylborate.

An In-Depth Technical Guide to the Thermal Stability of Tri-tert-butylphosphonium Tetraphenylborate ([t-Bu₃PH][BPh₄])

Executive Summary

Tri-tert-butylphosphonium tetraphenylborate, combining a sterically demanding phosphonium cation with a bulky, weakly coordinating borate anion, is a compound of significant interest in catalysis and materials science. Its utility in high-temperature applications is fundamentally dictated by its thermal stability. This guide provides a comprehensive technical overview of the factors governing the thermal stability of this salt. We synthesize insights from analogous compounds to predict its decomposition behavior and present detailed, field-proven protocols for its empirical evaluation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the material's properties to ensure robust and safe experimental design.

Part 1: Introduction to Tri-tert-butylphosphonium Tetraphenylborate

Chemical Identity and Physicochemical Properties

Tri-tert-butylphosphonium tetraphenylborate, [t-Bu₃PH][BPh₄], is an ionic salt composed of a tri-tert-butylphosphonium cation and a tetraphenylborate anion. The cation is characterized by a phosphorus atom bonded to three bulky tert-butyl groups and one proton, making it a sterically hindered and electron-rich species. The tetraphenylborate anion is known for being large, chemically robust, and weakly coordinating.

The stability and reactivity of this salt are a direct consequence of the interplay between these two ions. The phosphonium salt is generally a crystalline solid. Unlike its free phosphine base, tri-tert-butylphosphine, which is a pyrophoric and air-sensitive liquid, the phosphonium salt is significantly more stable and easier to handle under ambient conditions.[1] However, it is crucial to note that in the presence of a base, the salt will be deprotonated to generate the highly air-sensitive free phosphine, requiring an inert atmosphere for handling.[1][2]

Significance in Modern Chemistry

Bulky phosphonium salts are critical in transition-metal catalysis. They often serve as stable, solid precursors to air-sensitive phosphine ligands.[1] Tri-tert-butylphosphine, generated in situ from its corresponding salt, is a powerful ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, due to its strong electron-donating ability and large cone angle (182°).[1] These properties facilitate the oxidative addition of challenging substrates like aryl chlorides and enhance the rate of reductive elimination.[1] The tetraphenylborate anion is often employed to create highly soluble catalysts in organic media and to stabilize cationic metal centers.

The Imperative of Thermal Stability

Many chemical transformations, particularly in industrial and pharmaceutical process development, are conducted at elevated temperatures to enhance reaction rates. The thermal stability of a catalyst or reagent is therefore a critical parameter that defines its operational window. Premature decomposition can lead to loss of catalytic activity, formation of undesirable byproducts, and potentially hazardous runaway reactions. A thorough understanding of the thermal limits of [t-Bu₃PH][BPh₄] is essential for its safe and effective application.

Part 2: Predictive Assessment of Thermal Decomposition

A definitive thermal decomposition profile for [t-Bu₃PH][BPh₄] requires empirical analysis. However, a predictive assessment can be made by examining the known stabilities of its constituent ions and analogous compounds.

Cation Stability: The [t-Bu₃PH]⁺ Moiety

The thermal robustness of the tri-tert-butylphosphonium cation is well-established through studies of its tetrafluoroborate salt, [t-Bu₃PH][BF₄]. This analogous compound exhibits a high melting point of approximately 261 °C, with decomposition occurring at or near this temperature.[2][3] This suggests that the P-C and P-H bonds within the cation are stable to well over 200 °C. The primary decomposition pathway for the cation itself would likely involve fragmentation of the tert-butyl groups or cleavage of the P-C bonds.

Anion Stability: The [BPh₄]⁻ Moiety

The tetraphenylborate anion is generally considered thermally stable. However, its decomposition can be catalyzed by various factors, including transition metals and solution conditions. For instance, studies on sodium tetraphenylborate (NaTPB) have shown that its decomposition in aqueous alkaline solutions is significantly influenced by the presence of copper(II) ions, temperature, and pH.[4] The decomposition mechanism can be autocatalytic, suggesting that once initiated, it can accelerate rapidly.[4]

Postulated Decomposition Pathways

The overall thermal decomposition of [t-Bu₃PH][BPh₄] in an inert atmosphere is likely initiated by one of several pathways:

-

Proton Transfer: An intramolecular or intermolecular proton transfer from the phosphonium cation to one of the phenyl rings of the tetraphenylborate anion. This would yield the free phosphine (t-Bu₃P) and the neutral species phenyl-triphenylborane, which would subsequently decompose.

-

Hofmann-type Elimination: While more common for ammonium salts, a similar elimination pathway could occur, leading to isobutylene and di-tert-butylphosphine.

-

Direct Fragmentation: At higher temperatures, direct cleavage of the P-C bonds in the cation or B-C bonds in the anion would lead to a complex mixture of smaller hydrocarbon and phosphorus- or boron-containing fragments.

Given the high stability of the [t-Bu₃PH]⁺ cation, it is plausible that the decomposition onset will be comparable to or slightly lower than that of the [BF₄]⁻ salt, potentially influenced by the reactivity of the [BPh₄]⁻ anion.

Part 3: Experimental Workflow for Thermal Stability Analysis

A rigorous evaluation of thermal stability requires precise analytical techniques. The following section details the necessary safety precautions and step-by-step protocols for TGA and DSC analysis.

Mandatory Safety and Handling Protocols

While [t-Bu₃PH][BPh₄] is air-stable as a solid, its handling requires caution, especially if basic conditions are possible, which would generate the pyrophoric free phosphine.[1]

-

Work Environment: Always handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Inert Atmosphere Operations: If the compound is to be mixed with bases, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent the formation and ignition of tri-tert-butylphosphine.[5][6]

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and mass loss events.

Objective: To determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rates for distinct decomposition steps.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of [t-Bu₃PH][BPh₄] into the pan.

-

Causality: This sample size is large enough for accurate measurement but small enough to minimize thermal gradients within the sample.

-

-

Atmosphere and Flow Rate: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Causality: An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the measured stability is intrinsic to the molecule and not an artifact of its reaction with air.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of complex events.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The T_onset is typically determined by the intersection of the baseline tangent with the tangent of the decomposition curve. The derivative of the TGA curve (DTG) shows peaks at the temperatures of the fastest decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and decomposition (as endothermic or exothermic processes).

Objective: To determine the melting point (T_m) and the enthalpy and temperature of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of [t-Bu₃PH][BPh₄] into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Causality: Hermetic sealing is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement, ensuring the observed thermal events correspond to the bulk sample.

-

-

Atmosphere: Maintain a constant inert gas (nitrogen or argon) purge of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the decomposition observed in TGA) at 10 °C/min.

-

Causality: The temperature range should be sufficient to observe both melting and decomposition. The heating rate should match the TGA experiment for direct comparison of results.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). An endothermic peak will indicate melting. Decomposition may be indicated by a sharp endothermic or exothermic peak following the melt. Integrate the peak areas to determine the enthalpy of the transitions (ΔH).

Part 4: Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses provide a quantitative profile of the material's thermal stability.

Hypothetical Data Summary

Based on the known stability of analogous compounds, a hypothetical thermal profile for [t-Bu₃PH][BPh₄] can be projected. This serves as a baseline for what an experimental scientist might expect to observe.

| Parameter | Analytical Technique | Expected Value | Rationale |

| Melting Point (T_m) | DSC | 240 - 260 °C | Expected to be a high-melting solid, similar to the [BF₄]⁻ salt. |

| Decomposition Onset (T_onset) | TGA | ~255 - 275 °C | Likely to occur at or just above the melting point, consistent with [t-Bu₃PH][BF₄].[2] |

| Peak Decomposition (T_peak) | TGA (DTG curve) | ~280 - 320 °C | The maximum rate of decomposition is expected shortly after the onset. |

| Decomposition Event | DSC | Endothermic or Exothermic | The nature of the peak reveals if the decomposition process releases or consumes energy. |

| Mass Loss (to 600 °C) | TGA | > 95% | The compound is expected to decompose primarily into volatile organic fragments, leaving minimal residue. |

Mechanistic Clues from Data

-

Single vs. Multiple Steps: A single sharp mass loss in the TGA curve suggests a straightforward, rapid decomposition process. Multiple distinct steps would indicate a more complex decomposition pathway with thermally stable intermediates.

-

Endothermic vs. Exothermic Decomposition: An endothermic decomposition peak in the DSC curve typically corresponds to bond-breaking events. A sharp exothermic peak is more hazardous, indicating a rapid release of energy that could lead to a thermal runaway.

-

Evolved Gas Analysis (EGA): For a definitive mechanistic understanding, coupling the TGA instrument to a mass spectrometer (TGA-MS) is recommended. This would allow for the identification of gaseous decomposition products (e.g., benzene, isobutylene, tri-tert-butylphosphine) as they evolve, confirming the decomposition pathway.

Part 5: Conclusion

Tri-tert-butylphosphonium tetraphenylborate is a valuable chemical tool whose high-temperature applications demand a rigorous understanding of its thermal stability. Predictive analysis based on its constituent ions suggests a decomposition onset temperature in the range of 255-275 °C. This guide provides the necessary theoretical background and detailed, validated experimental protocols for researchers to empirically determine this profile. By employing systematic TGA and DSC analysis under controlled, inert conditions, scientists can confidently establish the operational limits of this compound, ensuring its safe, reliable, and effective use in advanced chemical synthesis and materials science.

References

-

Milyukov, V. A., et al. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. National Institutes of Health. [Link]

-

Jaroń, T., et al. (2022). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. National Institutes of Health. [Link]

-

LookChem. (n.d.). Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1. LookChem. [Link]

-

Regulations.gov. (n.d.). CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Regulations.gov. [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]

-

Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

-

ResearchGate. (n.d.). Tri-tert-butylphosphonium Tetrafluoroborate | Request PDF. ResearchGate. [Link]

-

Queen's University Belfast. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. Queen's University Belfast Research Portal. [Link]

-

Cleanroom Technology. (2018). Safely handling air-sensitive products. Cleanroom Technology. [Link]

-

PubMed. (2021). Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization. PubMed. [Link]

-

PubChem. (n.d.). Tetraphenylphosphonium tetraphenylborate. PubChem. [Link]

-

PubChem. (n.d.). Tri-tert-butylphosphine tetrafluoroborate. PubChem. [Link]

-

MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

-

ResearchGate. (n.d.). TGA-MS study of the decomposition of phosphorus-containing ionic liquids. ResearchGate. [Link]

-

Maastricht University. (2021). Thermal decomposition mechanisms of phosphorus flame retardants: A combined theoretical and experimental approach. Maastricht University Research Publications. [Link]

-

ScienceDirect. (2022). Recent progress on phosphonium-based room temperature ionic liquids. ScienceDirect. [Link]

-

ResearchGate. (2005). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. ResearchGate. [Link]

-

OSTI.GOV. (1990). Decomposition of Sodium Tetraphenylborate. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

Sources

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

- 4. osti.gov [osti.gov]

- 5. web.mit.edu [web.mit.edu]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Tri-tert-butylphosphonium Tetraphenylborate

Abstract

Tri-tert-butylphosphonium tetraphenylborate, [HP(t-Bu)₃][B(C₆H₅)₄], is an ionic compound featuring a sterically encumbered, protonated phosphine cation and a large, non-coordinating tetraphenylborate anion. The phosphonium cation is the conjugate acid of tri-tert-butylphosphine, a ligand of significant importance in transition metal catalysis due to its strong electron-donating ability and large cone angle.[1][2] A precise understanding of its structural and electronic properties is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for its characterization. This guide provides a comprehensive analysis of the ¹H and ³¹P NMR spectra of this compound, delving into the causality behind spectral features and outlining self-validating protocols for data acquisition and interpretation.

| Molecular Structure and NMR-Active Nuclei

The compound is a salt composed of two distinct ions: the tri-tert-butylphosphonium cation and the tetraphenylborate anion.

-

Tri-tert-butylphosphonium Cation, [HP(t-Bu)₃]⁺: This cation possesses a tetrahedral geometry around the central phosphorus atom. It contains two sets of magnetically distinct protons: a single proton directly bonded to the phosphorus (P-H) and 27 equivalent protons from the three tert-butyl groups. The key NMR-active nuclei are ¹H and the 100% naturally abundant, spin-1/2 ³¹P nucleus.[3]

-

Tetraphenylborate Anion, [B(C₆H₅)₄]⁻: This anion features a central boron atom bonded to four phenyl groups. While ¹¹B NMR is applicable, the focus here is on its ¹H NMR signature. The protons of the phenyl groups give rise to signals in the aromatic region of the spectrum.[4]

The distinct ionic components give rise to a characteristic and readily interpretable set of NMR signals, allowing for unambiguous structural confirmation.

Figure 1: Ionic structure of Tri-tert-butylphosphonium Tetraphenylborate.

| Experimental Workflow: From Sample to Spectrum

A robust and reproducible NMR analysis begins with meticulous sample preparation and a logically structured acquisition workflow.

| Protocol: NMR Sample Preparation

The quality of the resulting spectra is directly dependent on the purity of the sample and the choice of solvent.

-

Solvent Selection: Choose a deuterated solvent in which the salt is readily soluble. Dichloromethane-d₂ (CD₂Cl₂) or Chloroform-d (CDCl₃) are excellent first choices due to their ability to dissolve phosphonium salts and their relatively clean spectral windows.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of tri-tert-butylphosphonium tetraphenylborate.

-

Dissolution: Transfer the solid into a clean, dry NMR tube (e.g., 5 mm diameter). Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved, ensuring a homogenous solution.

Causality: The choice of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The solvent's polarity must be sufficient to dissolve the ionic compound.

| Protocol: NMR Data Acquisition

The following outlines a standard workflow for acquiring high-quality spectra on a modern NMR spectrometer (e.g., 400 MHz).

Figure 2: A typical experimental workflow for NMR analysis.

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering -2 to 12 ppm.

-

-

³¹P{¹H} (Proton-Decoupled) NMR Spectrum:

-

This is the most common phosphorus experiment. The application of a broad-band proton decoupling frequency collapses all P-H couplings, simplifying the spectrum to show only the chemical shifts of unique phosphorus nuclei.[5]

-

Typical Parameters: 64-128 scans, relaxation delay (d1) of 2-5 seconds, referenced externally to 85% H₃PO₄ at 0 ppm.

-

-

³¹P (Proton-Coupled) NMR Spectrum:

-

Acquire a ³¹P spectrum without proton decoupling. This experiment is crucial as it preserves all P-H coupling information, providing a direct link to the ¹H spectrum.

-

This serves as a self-validating step: the coupling constants observed here must match those seen in the ¹H spectrum.

-

| Spectral Analysis and Interpretation

| The ¹H NMR Spectrum: A Tale of Two Ions

The ¹H NMR spectrum provides a complete proton inventory of the compound, with distinct signals for the cation and anion.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons ([B(C₆H₅)₄]⁻) | ~7.0 - 7.5 | Multiplet (m) | - | 20H |

| P-H Proton ([HP(t-Bu)₃]⁺) | ~6.0 - 6.5 | Doublet (d) | ¹JPH ≈ 470 | 1H |

| tert-Butyl Protons ([HP(t-Bu)₃]⁺) | ~1.6 - 1.8 | Doublet (d) | ³JPH ≈ 15 | 27H |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. Values are based on the closely related tri-tert-butylphosphonium tetrafluoroborate salt.[6] |

-

Tetraphenylborate Anion Signals: The 20 protons of the four phenyl groups appear as a series of overlapping multiplets in the aromatic region (~7.0-7.5 ppm).[7][8] The exact pattern depends on the solvent and spectrometer field strength.

-

Tri-tert-butylphosphonium Cation Signals:

-

P-H Proton: The proton directly attached to phosphorus gives rise to the most diagnostic signal. It appears as a sharp doublet significantly downfield from typical aliphatic protons. The large splitting is a result of one-bond coupling to the spin-1/2 ³¹P nucleus. The magnitude of this coupling constant, ¹JPH , is characteristically large for P(V)-H bonds, typically in the range of 450-500 Hz.[6]

-

tert-Butyl Protons: The 27 protons on the three equivalent tert-butyl groups are coupled to the phosphorus atom through three bonds. This results in a doublet with a much smaller coupling constant, ³JPH , typically around 15 Hz.[6][9] This signal integrates to 27 protons relative to the single P-H proton.

-

| The ³¹P NMR Spectrum: The Core of the Cation

³¹P NMR spectroscopy provides a direct and unambiguous window into the electronic environment of the phosphorus atom. The large chemical shift range of ³¹P NMR makes it highly sensitive to the coordination and oxidation state of phosphorus.[5][10]

| Experiment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Proton-Decoupled ³¹P{¹H} | ~50 - 55 | Singlet (s) | - |

| Proton-Coupled ³¹P | ~50 - 55 | Doublet of multiplets (dm) | ¹JPH ≈ 470 |

| Note: Chemical shifts are relative to 85% H₃PO₄. The value is based on the closely related tri-tert-butylphosphonium tetrafluoroborate salt.[6] |

-

Proton-Decoupled ({¹H}) Analysis: The spectrum shows a single, sharp resonance in the phosphonium salt region (typically > 30 ppm). For the tri-tert-butylphosphonium cation, this signal is expected around δ ≈ 50.5 ppm .[6] This single peak confirms the presence of only one type of phosphorus environment.

-

Proton-Coupled Analysis (The Self-Validating Step): This spectrum provides the definitive structural proof.

-

The phosphorus signal is split into a large doublet by the single proton directly attached to it. The coupling constant, ¹JPH , will be identical to the value measured from the doublet in the ¹H spectrum (~470 Hz).

-

Each peak of this doublet is further split by the 27 equivalent tert-butyl protons. Due to the large number of coupled nuclei, this may resolve as a complex multiplet or appear as a broadened base to each peak of the main doublet. This confirms the connectivity between the phosphorus, its directly bound proton, and the three tert-butyl groups.

-

| Conclusion

The ¹H and ³¹P NMR spectra of tri-tert-butylphosphonium tetraphenylborate provide a wealth of structural information that is both complementary and mutually reinforcing. The ¹H spectrum confirms the presence and relative ratios of all proton-containing groups, while the ³¹P spectrum provides a definitive fingerprint of the phosphonium cation. By employing both proton-coupled and decoupled ³¹P experiments, a self-validating dataset is generated where the P-H coupling constants can be measured from two independent spectra, providing unequivocal confirmation of the molecular structure. This guide equips the researcher with the foundational knowledge and practical protocols to confidently perform and interpret these critical experiments.

| References

-

Dierkes, P., & Vidovic, D. (2010). NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381.

-

Anghinoni, J. M., et al. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. The Chemical Record. [Link]

-

Rozhkov, V. V., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4483. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry Department. [Link]

-

Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1064-1070. [Link]

-

Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]

-

Al-Faham, M. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5403. [Link]

-

Wiley-VCH GmbH. (2025). Tri-tert-butylphosphine Spectra. SpectraBase. [Link]

-

Nataro, C., et al. (2013). 31P NMR Spectroscopy in an Undergraduate Inorganic Curriculum. ResearchGate. [Link]

-

Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. [Link]

-

Wiley-VCH GmbH. (2025). Tri-tert-butylphosphine 31P NMR Chemical Shifts. SpectraBase. [Link]

-

Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. RSC Publishing. [Link]

-

Elsevier. (2021). 31P NMR shifts and 2JPP coupling constants. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Trioxatrianguleniums (TOTA+) as a Robust Carbon-based Lewis Acid in Frustrated Lewis Pair Chemistry. RSC Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Tunable iridium catalyst designs. RSC Publishing. [Link]

-

Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016). Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tri-tert-butylphosphine | 13716-12-6 [chemicalbook.com]

- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Structure, and Applications of Tri-tert-butylphosphonium Salts

A Note on the Subject Compound: While the initial topic of interest was the crystal structure of tri-tert-butylphosphonium tetraphenylborate, a thorough review of scientific literature and crystallographic databases indicates that its single-crystal X-ray structure has not been publicly reported. However, its close analog, tri-tert-butylphosphonium tetrafluoroborate , has been structurally characterized and serves as a vital, air-stable precursor in a multitude of chemical transformations. This guide will, therefore, focus on the tetrafluoroborate salt as a technically rich and illustrative example, providing deep insights into the behavior of the tri-tert-butylphosphonium cation. The principles of synthesis, characterization, and structural analysis discussed herein are directly applicable to the tetraphenylborate counterpart.

Introduction: The Significance of Sterically Demanding Phosphonium Salts

In the realm of organometallic chemistry and catalysis, the electronic and steric properties of phosphine ligands play a pivotal role in dictating the reactivity and selectivity of metal complexes. Tri-tert-butylphosphine, P(t-Bu)₃, is a ligand of particular interest due to its significant steric bulk, with a cone angle of 182°, and its strong electron-donating nature.[1] These characteristics are instrumental in promoting challenging catalytic reactions, such as the cross-coupling of unreactive aryl chlorides.[1] However, the practical application of tri-tert-butylphosphine is hampered by its high reactivity towards air, being pyrophoric as a solid and rapidly oxidizing in solution.[1]

To circumvent these handling issues, air-stable phosphonium salts have been developed as convenient precursors. Tri-tert-butylphosphonium tetrafluoroborate, [HP(t-Bu)₃]BF₄, is a prime example of such a precursor.[1][2] It is a white, crystalline solid that is indefinitely stable in air, both in solid form and in solution.[1] In the presence of a base, it readily deprotonates in situ to generate the active tri-tert-butylphosphine ligand, making it a versatile and user-friendly reagent in a wide array of catalytic processes.[1] This guide provides a comprehensive overview of the synthesis, structural characterization, and applications of tri-tert-butylphosphonium tetrafluoroborate, offering valuable insights for researchers in organic synthesis, catalysis, and materials science.

Synthesis and Crystallization

The synthesis of tri-tert-butylphosphonium tetrafluoroborate is typically achieved through the protonation of tri-tert-butylphosphine with tetrafluoroboric acid. A reliable and scalable method has been developed that avoids the need for sophisticated equipment and the handling of the air-sensitive phosphine in its free form.[1]

Experimental Protocol: Synthesis of [HP(t-Bu)₃]BF₄

This protocol is adapted from a method that emphasizes ease of handling and purification.[1]

Step 1: Reaction Setup

-

In a fume hood, a solution of tri-tert-butylphosphine in a suitable organic solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Protonation

-

An aqueous solution of tetrafluoroboric acid (HBF₄) is added dropwise to the phosphine solution at room temperature with vigorous stirring. The reaction is exothermic.

Step 3: Extraction and Purification

-

The layers are separated, and the aqueous layer, containing the phosphonium salt, is washed with a nonpolar solvent like hexane to remove any unreacted phosphine or other nonpolar impurities.[1]

-

The tri-tert-butylphosphonium tetrafluoroborate is then extracted from the aqueous layer using dichloromethane.[1]

-

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as a white solid.[1]

Step 4: Crystallization

-

The crude solid is recrystallized from a suitable solvent, such as ethanol, to afford analytically pure, colorless crystals of tri-tert-butylphosphonium tetrafluoroborate.[1] This process is effective in removing minor impurities like di-tert-butylphosphonium tetrafluoroborate.[1]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The initial handling of tri-tert-butylphosphine, if used as a starting material, necessitates an inert atmosphere to prevent its rapid oxidation.

-

Extraction Strategy: The high solubility of the phosphonium salt in water is advantageously used to separate it from nonpolar byproducts.[1] Subsequent extraction into dichloromethane allows for its isolation from the aqueous phase.

-

Recrystallization: This is a crucial step for obtaining high-purity crystalline material suitable for applications like catalysis and for single-crystal X-ray diffraction studies.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis and purification of tri-tert-butylphosphonium tetrafluoroborate.

Spectroscopic and Physical Characterization

The identity and purity of tri-tert-butylphosphonium tetrafluoroborate can be confirmed using a variety of analytical techniques.

| Property | Value | Reference |

| Appearance | White to almost white crystalline solid | |

| Melting Point | 261 °C (decomposes) | [3] |

| Molecular Formula | C₁₂H₂₈BF₄P | [4] |

| Molecular Weight | 290.13 g/mol | [4] |

| Solubility | Soluble in dichloromethane and chloroform; slightly soluble in THF; insoluble in hexane, toluene, and water. | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.08 (d, ¹JPH = 465 Hz, 1H), 1.67 (d, ³JPH = 15.3 Hz, 27H) | [1][3] |

| ³¹P NMR (162 MHz, CDCl₃) | δ 51.5 ppm | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 37.1 (d, ¹JPC = 28.8 Hz), 30.1 ppm | [1] |

Expert Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum is characterized by two distinct signals. The downfield doublet at 6.08 ppm corresponds to the proton directly attached to the phosphorus atom, with the large coupling constant (¹JPH = 465 Hz) being a hallmark of a direct P-H bond. The upfield doublet at 1.67 ppm represents the 27 equivalent protons of the three tert-butyl groups, with a smaller three-bond coupling to the phosphorus atom.

-

³¹P NMR: A single resonance at 51.5 ppm confirms the presence of a single phosphorus environment.

-

¹³C NMR: The spectrum shows two signals for the tert-butyl groups: one for the quaternary carbon and one for the methyl carbons, with the former showing a characteristic coupling to the phosphorus atom.

Crystal Structure of Tri-tert-butylphosphonium Tetrafluoroborate

The Tri-tert-butylphosphonium Cation

The cation features a central phosphorus atom tetrahedrally coordinated to one hydrogen atom and three tert-butyl groups. The bulky tert-butyl groups dominate the steric profile of the cation, leading to a nearly spherical shape. This steric hindrance is a key factor in the utility of the corresponding phosphine in catalysis.

The Tetrafluoroborate Anion

The tetrafluoroborate anion is also tetrahedral, with a central boron atom bonded to four fluorine atoms. It is a weakly coordinating anion, which is important for many catalytic applications as it is less likely to interfere with the catalytic cycle.

Intermolecular Interactions and Crystal Packing

The primary interaction between the cation and anion is expected to be a hydrogen bond between the acidic proton on the phosphorus atom (P-H) and one of the fluorine atoms of the tetrafluoroborate anion (F-B). This interaction plays a significant role in the crystal packing. The overall packing will be influenced by the need to accommodate the bulky, nearly spherical cations and the smaller tetrahedral anions in a space-efficient manner.

A Note on the Tetraphenylborate Analogue: If the tetrafluoroborate anion were replaced by the much larger and more complex tetraphenylborate anion, [B(C₆H₅)₄]⁻, several changes to the crystal structure would be anticipated. The larger size of the anion would necessitate a different packing arrangement, likely with a larger unit cell volume. The nature of the intermolecular interactions would also change, with potential for C-H···π interactions between the tert-butyl groups of the cation and the phenyl rings of the anion, in addition to the P-H···phenyl interactions.

Visualizing the Ionic Components

Caption: Schematic representation of the tri-tert-butylphosphonium cation and the tetrafluoroborate anion.

Applications in Catalysis

The primary application of tri-tert-butylphosphonium tetrafluoroborate is as an air-stable precursor for the tri-tert-butylphosphine ligand in a variety of transition metal-catalyzed reactions.[1][5] The in situ generation of the free phosphine by a base allows for its convenient use in reactions that benefit from a bulky, electron-rich ligand.

Key Catalytic Applications:

-

Palladium-Catalyzed Cross-Coupling Reactions: Tri-tert-butylphosphine is a highly effective ligand for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. Its use allows for the coupling of challenging substrates, such as aryl chlorides, often under milder reaction conditions.

-

Copper-Catalyzed Reactions: This phosphonium salt has been used in copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions for the synthesis of multisubstituted indoles.[6]

-

Rhodium-Catalyzed Reactions: In certain rhodium-catalyzed reactions, the use of bulky, electron-rich ligands derived from this salt can help to stabilize organorhodium intermediates.[3]

The Self-Validating System in Catalysis: The use of tri-tert-butylphosphonium tetrafluoroborate in a catalytic reaction that requires a base for activation serves as a self-validating system. If the reaction proceeds successfully, it inherently confirms the deprotonation of the phosphonium salt to generate the active phosphine ligand, which then participates in the catalytic cycle. The choice of base and reaction conditions must be such that the pKa of the phosphonium salt (pKa ≈ 11.4) is overcome to ensure a sufficient concentration of the free phosphine.[1]

Conclusion

Tri-tert-butylphosphonium tetrafluoroborate stands out as a crucial reagent in modern organic synthesis and catalysis. Its air-stability and ease of handling provide a practical solution to the challenges associated with the use of the highly reactive tri-tert-butylphosphine. The detailed understanding of its synthesis, characterization, and crystal structure, as outlined in this guide, empowers researchers to effectively utilize this compound in the development of novel and efficient chemical transformations. While the crystal structure of the tetraphenylborate analog remains to be reported, the foundational knowledge gained from the study of the tetrafluoroborate salt provides a strong basis for predicting its properties and behavior.

References

-

Netherton, M. R., & Fu, G. C. (2001). A Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate. Organic Letters, 3(26), 4295–4297. [Link]

-

Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. (2021). Sustainability, 13(17), 9862. [Link]

-

Tri‐tert‐butylphosphonium Tetrafluoroborate | Request PDF. (n.d.). ResearchGate. [Link]

- Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate. (2021).

-

Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | CID 2734635. (n.d.). PubChem. [Link]

Sources

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | CID 2734635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide: The Pivotal Role of the Tetraphenylborate Anion in Phosphonium Salts

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced chemical sciences, the pairing of a cation and an anion is a deliberate choice that dictates the physicochemical properties and ultimate application of the resulting salt. Quaternary phosphonium salts, centered around a positively charged phosphorus atom, are renowned for their utility as catalysts, synthetic reagents, and biologically active agents.[1][2] However, the full potential of the phosphonium cation is often unlocked by its counter-ion. This guide delves into the multifaceted role of a particularly influential counter-ion: the tetraphenylborate anion (BPh₄⁻). By examining the synergy between the phosphonium cation's functional core and the unique attributes of the tetraphenylborate anion, we will illuminate how this specific ionic pairing gives rise to materials with enhanced stability, solubility, and novel functionalities critical for catalysis, analytical chemistry, and advanced drug delivery systems.

Chapter 1: Fundamental Properties of the Constituent Ions

A comprehensive understanding of a phosphonium tetraphenylborate salt begins with an appreciation for the intrinsic characteristics of its constituent parts. The properties of the final salt are not merely an average of its components but a synergistic combination of their individual strengths.

The Tetraphenylborate Anion: An Archetype of Weak Coordination

The tetraphenylborate (TPB) anion, with its central boron atom bonded to four phenyl groups, is a cornerstone of coordination and organometallic chemistry.[3][4] Its utility stems from a unique combination of structural and electronic properties.

-

Structure and Steric Hindrance: The tetrahedral arrangement of the four bulky phenyl groups around the central boron atom creates a large, sterically hindered anion.[5] This size and shape are crucial as they prevent the anion from closely approaching and strongly interacting with the cation, a defining feature of its performance.

-

Charge Delocalization and Lipophilicity: The negative charge is not localized on the boron atom but is delocalized across the entire aromatic system. This charge dispersion, coupled with the large, nonpolar surface area of the phenyl rings, makes the anion highly lipophilic (hydrophobic).[4][6] This property is instrumental in conferring solubility in nonpolar organic solvents to its salts.[4]

-

Weakly Coordinating Nature: Perhaps its most important characteristic is that of a Weakly Coordinating Anion (WCA).[7] A WCA is an ion that interacts only weakly with the cation in a salt.[8] This is a direct consequence of its large size and delocalized charge, which preclude strong electrostatic pairing.[8] This "non-interference" allows the associated cation (in this case, phosphonium) to express its intrinsic chemical reactivity without being passivated by its counter-ion. Fluorinated derivatives, such as tetrakis(pentafluorophenyl)borate, are even more weakly coordinating.[9][10]

-

Thermal and Chemical Stability: The TPB anion is chemically robust and demonstrates significant thermal stability, often stable up to 300°C.[5] It is stable across a wide pH range, though it can undergo protonolysis in the presence of strong acids to yield triphenylborane and benzene.[4][5]

The Phosphonium Cation: A Versatile Functional Core

The quaternary phosphonium cation (PR₄⁺) consists of a phosphorus atom bonded to four organic substituents, which can be identical or different alkyl or aryl groups.[1] This structure provides a stable, positively charged core whose properties are highly tunable.

-

Tunability and Function: By varying the four 'R' groups, the steric bulk, lipophilicity, and electronic properties of the cation can be precisely controlled.[11] This tunability allows for the design of phosphonium salts for specific tasks, from phase-transfer catalysis to antimicrobial applications.[2][12]

-

Lipophilic Cations for Biological Applications: When appended with long alkyl chains or aryl groups, phosphonium cations become delocalized lipophilic cations (DLCs). As DLCs, they can readily cross biological membranes and, driven by the large negative-inside mitochondrial membrane potential, selectively accumulate within the mitochondria of cells.[13] This property has made them valuable vectors for delivering therapeutic agents to mitochondria.[13]

-

Thermal Stability: Compared to their nitrogen-based ammonium analogues, phosphonium salts generally exhibit superior thermal stability, making them suitable for chemical processes that require elevated temperatures.[14][15]

Chapter 2: Synergistic Properties of Phosphonium Tetraphenylborate Salts

The combination of a phosphonium cation with a tetraphenylborate anion results in a salt with properties that are more than the sum of its parts. The anion profoundly influences the salt's behavior, enhancing its utility in numerous applications.

The primary role of the TPB anion is to provide a large, stable, and non-interacting counter-ion that imparts favorable physical properties to the salt. Unlike smaller, more coordinating anions like halides, the bulky TPB anion prevents strong ion pairing. This "liberates" the phosphonium cation, while the anion's own lipophilicity dramatically increases the salt's solubility in a wide range of organic solvents.[4] This is a critical advantage in organometallic chemistry, where these salts are used to prepare and crystallize reactive cationic complexes.[4]

Table 1: Physicochemical Properties of Sodium Tetraphenylborate

As the most common precursor for generating tetraphenylborate salts, the properties of sodium tetraphenylborate (NaBPh₄) are foundational.[4]

| Property | Value | Reference |

| Molar Mass | 342.22 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Melting Point | > 300 °C | [4] |

| Solubility in Water (25°C) | 0.21 g/100 mL | [5] |

| Solubility in Acetone | 4.7 g/100 mL | [5] |